REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].[OH-].[K+]>>[CH2:5]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6])[C:4]1[CH:7]=[CH:8][CH:9]=[CH:2][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
40.8 g
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Type
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reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1O
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred overnight under nitrogen
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added slowly at room temperature
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Type
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CUSTOM
|
Details
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The ethanol was removed on rotavapour
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Type
|
ADDITION
|
Details
|
treated with ice water
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Type
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CUSTOM
|
Details
|
For removal of dibenzyl ether alkaline solution
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Type
|
EXTRACTION
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Details
|
was extracted with diethyl ether (500 ml)
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Type
|
EXTRACTION
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Details
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extracted thrice with ethyl acetate (800 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The crude product was purified on silica gel column
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.8 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |